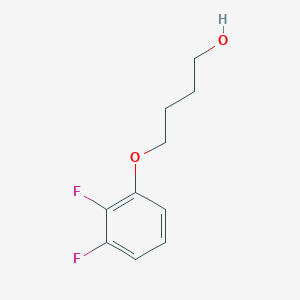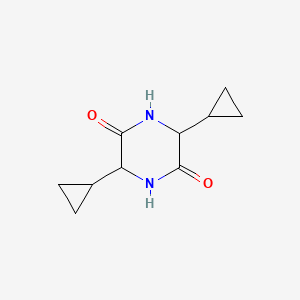![molecular formula C15H25NOSi B8515533 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B8515533.png)
7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C13H23NOSi It is a derivative of tetrahydroquinoline, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline typically involves the protection of the hydroxyl group in tetrahydroquinoline using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the availability of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its parent tetrahydroquinoline form.
Substitution: The TBDMS group can be substituted under acidic or basic conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using tetrabutylammonium fluoride (TBAF).
Major Products: The major products formed from these reactions include various quinoline derivatives, deprotected tetrahydroquinoline, and other substituted derivatives depending on the reaction conditions .
Applications De Recherche Scientifique
7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline largely depends on its chemical reactivity and the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The TBDMS group provides stability and protection, allowing the compound to undergo selective reactions without degradation .
Comparaison Avec Des Composés Similaires
tert-Butyldimethylsilanol: Another silyl-protected compound used in organic synthesis.
3-[(tert-Butyldimethylsilyl)oxy]propanal: A similar compound with a different core structure but similar protective group.
Uniqueness: 7-[(tert-Butyldimethylsilyl)oxy]-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts specific chemical properties and potential biological activities. The TBDMS group enhances its stability and allows for selective reactions, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C15H25NOSi |
|---|---|
Poids moléculaire |
263.45 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(1,2,3,4-tetrahydroquinolin-7-yloxy)silane |
InChI |
InChI=1S/C15H25NOSi/c1-15(2,3)18(4,5)17-13-9-8-12-7-6-10-16-14(12)11-13/h8-9,11,16H,6-7,10H2,1-5H3 |
Clé InChI |
KYTDSKKXQQSOHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC2=C(CCCN2)C=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![thieno[2,3-f][1]benzothiole-4,8-dicarboxylic acid](/img/structure/B8515462.png)





![4-[(6-chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B8515504.png)






